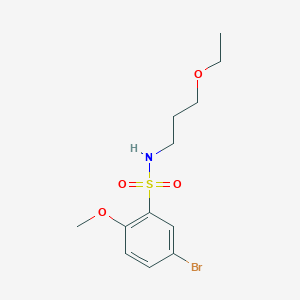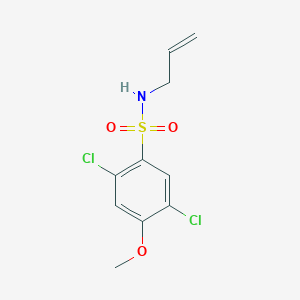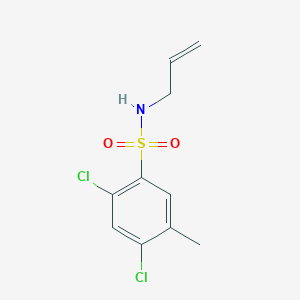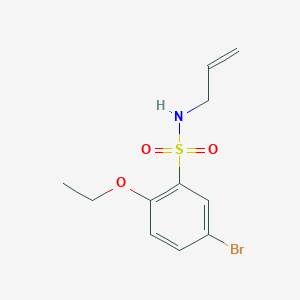
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide, also known as BTM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide. One area of focus could be the optimization of its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the efficacy of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide as a therapeutic agent could be tested in animal models and clinical trials.
Méthodes De Synthèse
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving reactions between various reagents. The synthesis begins with the reaction between 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the amide product. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. Research has shown that N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Propriétés
Nom du produit |
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-[(3,5-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-12(7-15(10-14)23-2)11-20-19(21)13-8-16(24-3)18(26-5)17(9-13)25-4/h6-10H,11H2,1-5H3,(H,20,21) |
Clé InChI |
VQINJLWKFPDPEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)

